Cas no 32065-63-7 (Thiourea,N-(2,5-dimethoxyphenyl)-N'-phenyl-)

Thiourea,N-(2,5-dimethoxyphenyl)-N'-phenyl- structure
32065-63-7 structure
Product Name:Thiourea,N-(2,5-dimethoxyphenyl)-N'-phenyl-
CAS-nummer:32065-63-7
MF:C15H16N2O2S
MW:288.364742279053
CID:315598
PubChem ID:730557
Update Time:2025-04-19

Thiourea,N-(2,5-dimethoxyphenyl)-N'-phenyl- Chemische en fysische eigenschappen

Naam en identificatie

    • Thiourea,N-(2,5-dimethoxyphenyl)-N'-phenyl-
    • 1-(2,5-dimethoxyphenyl)-3-phenylthiourea
    • AG-E-66359
    • AGN-PC-0162N6
    • ANW-68023
    • CTK4F0533
    • N-(2,5-Dimethoxybenzyl)-N-methylamine
    • N-(2,5-dimethoxyphenyl)methyl-N-methylamine
    • N-(2,5-Dimethoxy-phenyl)-N'-phenyl-thioharnstoff
    • N-(2,5-dimethoxy-phenyl)-N'-phenyl-thiourea
    • N-methyl-N-[(2,5-dimethoxyphenyl)methyl]amine
    • SureCN1254174
    • N-(2,5-Dimethoxyphenyl)-N'-phenylcarbamimidothioic acid
    • 1-(2,5-Dimethoxyphenyl)-3-phenyl-thiourea
    • BDBM50448193
    • CHEBI:107498
    • 1-(2,5-Dimethoxy-phenyl)-3-phenyl-thiourea
    • HMS2843M21
    • SMR000517062
    • N-(2,5-Dimethoxyphenyl)-N'-phenylthiourea #
    • AKOS000487680
    • NSC213632
    • Q27185819
    • DYIPNXQBWVUFEX-UHFFFAOYSA-N
    • 32065-63-7
    • CHEMBL1334348
    • SCHEMBL5450418
    • MLS001210693
    • Oprea1_248704
    • NSC-213632
    • DTXSID00953941
    • 1-(2,5-dimethoxyphenyl)-3-phenyl-2-thiourea
    • Inchi: 1S/C15H16N2O2S/c1-18-12-8-9-14(19-2)13(10-12)17-15(20)16-11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,16,17,20)
    • InChI-sleutel: DYIPNXQBWVUFEX-UHFFFAOYSA-N
    • LACHT: S=C(NC1C=CC=CC=1)NC1C=C(C=CC=1OC)OC

Berekende eigenschappen

  • Exacte massa: 288.09338
  • Monoisotopische massa: 288.093248
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 4
  • Complexiteit: 308
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.3
  • Topologisch pooloppervlak: 74.6

Experimentele eigenschappen

  • Dichtheid: 1.277
  • Kookpunt: 420.9°Cat760mmHg
  • Vlampunt: 208.4°C
  • Brekindex: 1.683
  • PSA: 42.52
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